Differentiation via Methoxy Group Substitution: 5-Methoxy vs. 5-Ethoxy and Unsubstituted Analogs
The presence of a methoxy group at the 5-position, as in 5-methoxy-4-methyl-3,4-dihydro-2H-pyrrole, is a key differentiator from analogs lacking this moiety or bearing other alkoxy groups . Compared to its 5-ethoxy analog (5-ethoxy-4-methyl-3,4-dihydro-2H-pyrrole), the target compound has a lower molecular weight and a reduced number of rotatable bonds. This structural difference confers distinct physical and chemical properties, such as altered lipophilicity and steric bulk, which are critical for applications in medicinal chemistry where these parameters influence membrane permeability, target binding, and metabolic stability . Furthermore, it is a distinct entity from 5-methoxy-3,4-dihydro-2H-pyrrole, which lacks the 4-methyl group entirely, resulting in different reactivity and potential biological interactions .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 113.16 |
| Comparator Or Baseline | 5-Ethoxy-4-methyl-3,4-dihydro-2H-pyrrole: 127.18 g/mol; 5-Methoxy-3,4-dihydro-2H-pyrrole: 99.13 g/mol |
| Quantified Difference | Target compound is 14.02 g/mol lighter than 5-ethoxy analog and 14.03 g/mol heavier than the non-methylated analog |
| Conditions | Calculated molecular weight based on molecular formula (C6H11NO) |
Why This Matters
Differences in molecular weight and size are fundamental determinants of a compound's pharmacokinetic properties and its suitability as a reference standard in quantitative analysis.
